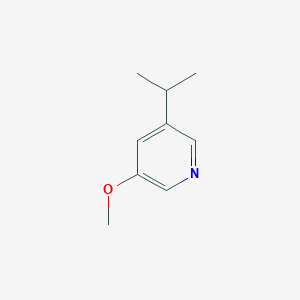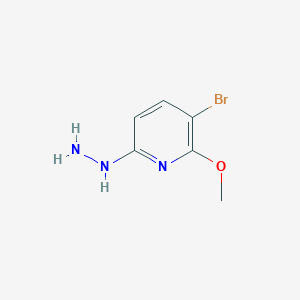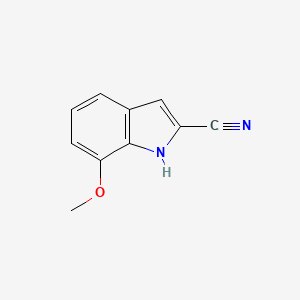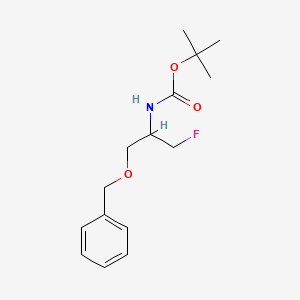
(R)-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine is a chiral amine compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom on the propanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of the amine group: The amine group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the protected amine.
Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzyloxy or fluoropropanamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can lead to deprotected amines or reduced fluoropropanamine derivatives.
Aplicaciones Científicas De Investigación
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in further biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Benzyloxy)-N-Boc-2-propanamine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
®-1-(Benzyloxy)-N-Boc-3-chloro-2-propanamine: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
®-1-(Benzyloxy)-N-Boc-3-methyl-2-propanamine: Features a methyl group instead of fluorine, leading to variations in steric and electronic effects.
Uniqueness
The presence of the fluorine atom in ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate. The combination of the benzyloxy group and Boc protection also allows for selective modifications and functionalizations, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C15H22FNO3 |
|---|---|
Peso molecular |
283.34 g/mol |
Nombre IUPAC |
tert-butyl N-(1-fluoro-3-phenylmethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C15H22FNO3/c1-15(2,3)20-14(18)17-13(9-16)11-19-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18) |
Clave InChI |
ZEJWFXZEFKUUHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



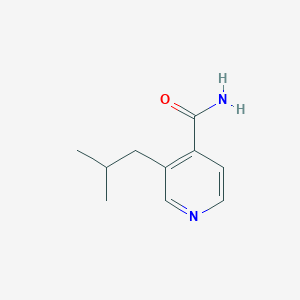
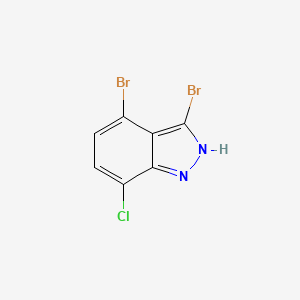
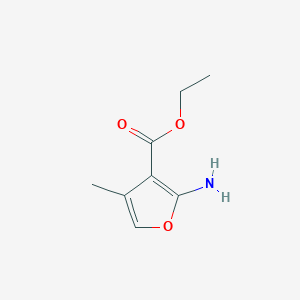
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
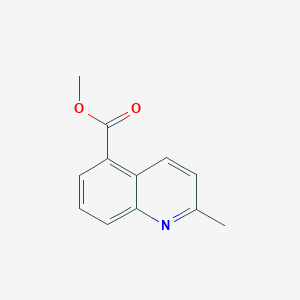
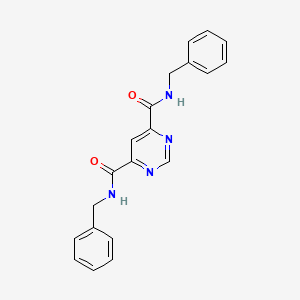
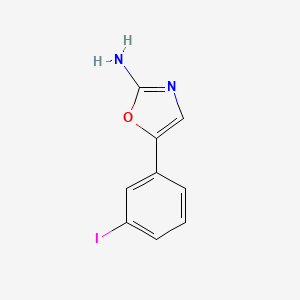
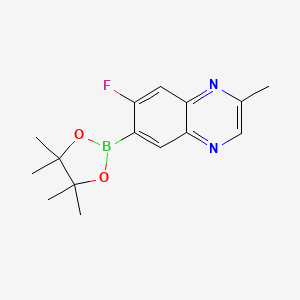
![5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)
